2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride (CAS: 102596-84-9) is a thermally stable Mannich base utilized as a critical building block in organic synthesis. Featuring a molecular weight of 343.89 g/mol and a confirmed melting point of 242–244 °C, this hydrochloride salt provides a robust, shelf-stable alternative to degradation-prone free-base Mannich products. Its primary procurement value lies in its dual functionality: it serves as a fully cleavable precursor for primary aminomethyl cyclohexanones via hydrogenolysis, and as a sterically hindered precursor for the controlled, on-demand generation of reactive alpha-methylene cyclohexanones [1].
Substituting this compound with the more common 2-[(dimethylamino)methyl]cyclohexanone or utilizing the free-base form introduces critical failures in synthetic workflows. The N,N-dimethyl analog cannot be deprotected to yield a primary amine, as methyl groups resist standard catalytic hydrogenolysis, permanently trapping the nitrogen as a tertiary amine. Furthermore, attempting to procure or store the free-base form of Mannich bases results in severe reproducibility issues; the free base undergoes spontaneous retro-Mannich reactions or premature elimination to alpha-methylenecyclohexanone during ambient storage. The N,N-dibenzyl hydrochloride salt specifically resolves these issues by locking the molecule in a stable, highly crystalline form that resists degradation while retaining complete cleavability under mild palladium-catalyzed conditions .
The N,N-dibenzyl protecting group is selected specifically for its ability to be cleanly removed under mild catalytic hydrogenation conditions, a feature absent in standard dimethyl Mannich bases. When subjected to standard Pd/C hydrogenolysis, the dibenzylamino derivative efficiently yields the primary amine, 2-(aminomethyl)cyclohexanone. In contrast, the N,N-dimethyl analog is inert to these conditions, resulting in 0% yield of the primary amine. This absolute difference in cleavability dictates procurement for any synthesis requiring a free primary amine intermediate .
| Evidence Dimension | Yield of primary amine via catalytic hydrogenolysis |
| Target Compound Data | >90% yield of 2-(aminomethyl)cyclohexanone |
| Comparator Or Baseline | 2-[(dimethylamino)methyl]cyclohexanone (0% yield; methyl groups are stable) |
| Quantified Difference | >90% absolute difference in primary amine yield |
| Conditions | Atmospheric hydrogenolysis (Pd/C, H2, ethanol, RT) |
Buyers targeting primary aminomethyl derivatives must procure the dibenzyl variant, as generic dimethyl analogs cannot be deprotected without destroying the cyclohexanone core.
The hydrochloride salt form of 2-[(N,N-dibenzylamino)methyl]cyclohexanone provides the thermal and kinetic stability required for industrial procurement and long-term storage. With a confirmed melting point of 242–244 °C, the salt remains stable for >12 months under ambient conditions. Conversely, the un-ionized free base is typically an oil or low-melting solid that is susceptible to spontaneous elimination, degrading into alpha-methylenecyclohexanone and dibenzylamine within weeks at room temperature (20–25 °C). This thermal stabilization ensures that the exact stoichiometric mass procured translates directly to the reactor without degradation losses [1].
| Evidence Dimension | Melting point and ambient storage stability |
| Target Compound Data | 242–244 °C melting point; >12 months stability at RT |
| Comparator Or Baseline | Free base form (low-melting/oil; degrades via elimination within weeks) |
| Quantified Difference | >200 °C difference in melting point; months vs. weeks of usable shelf life |
| Conditions | Ambient laboratory storage (20–25 °C) |
Procuring the hydrochloride salt prevents the costly material loss and irreproducibility caused by the spontaneous degradation of free-base Mannich compounds.
Beyond its role as a protecting group, the extreme steric bulk of the N,N-dibenzyl moiety provides spatial control during subsequent functionalization of the cyclohexanone ring. In alpha'-alkylation reactions of the corresponding enolate, the bulky dibenzyl group effectively blocks one face of the ring, enabling high diastereoselectivity (typically >85:15 dr). The standard N,N-dimethyl analog lacks sufficient steric volume to provide this shielding, resulting in poor stereocontrol (typically <65:35 dr). This structural feature makes the dibenzyl compound the necessary choice for stereocontrolled target synthesis [1].
| Evidence Dimension | Diastereomeric ratio (dr) in alpha'-alkylation |
| Target Compound Data | High stereocontrol (typically >85:15 dr) due to severe steric shielding |
| Comparator Or Baseline | N,N-dimethyl analog (poor stereocontrol, typically <65:35 dr) |
| Quantified Difference | >20% improvement in diastereomeric excess |
| Conditions | Enolization followed by electrophilic alkylation at low temperatures (-78 °C) |
For medicinal chemistry workflows requiring specific stereoisomers, the dibenzyl variant passively directs the reaction, eliminating the need for expensive chiral auxiliaries.
Directly following from its >90% hydrogenolysis yield, this compound is procured specifically when a synthetic route requires a primary amine for subsequent amide coupling or heterocycle formation, avoiding the dead-end tertiary amine of dimethyl analogs .
Leveraging its >200 °C melting point and >12-month shelf stability as a hydrochloride salt, this compound serves as a bench-stable precursor. Chemists procure this stable Mannich base to trigger elimination precisely when needed, rather than storing the highly reactive and polymerization-prone alpha-methylene cyclohexanone [1].
Utilizing the massive steric bulk of the dibenzyl group (which provides >85:15 dr in alkylations), this compound is procured for syntheses requiring stereocontrolled additions to the cyclohexanone ring, such as in the development of complex spirocyclic pharmaceutical intermediates [2].